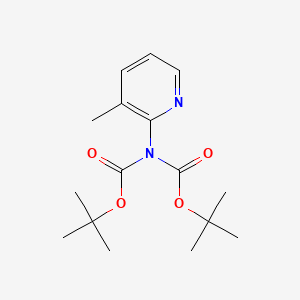
N,N-Diboc-2-amino-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-Diboc-2-amino-3-methylpyridine” is a derivative of 2-amino-3-methylpyridine, which is a heterocyclic compound . The “Boc” in its name refers to the tert-butyl carbamate (Boc) protecting group, which is commonly used in organic synthesis to protect amines .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .Molecular Structure Analysis
The molecular structure of 2-amino-3-methylpyridine, the parent compound of “N,N-Diboc-2-amino-3-methylpyridine”, was investigated using Møller–Plesset perturbation theory (MP2/6-31G(d) and MP2/6-31++G(d,p) methods) .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-amino-3-methylpyridine, the parent compound of “N,N-Diboc-2-amino-3-methylpyridine”, include a melting point of 29-31 °C, a boiling point of 221-222 °C, and a density of 1.073 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
N,N-Diboc-2-amino-3-methylpyridine: is a valuable building block in organic synthesis. It is particularly useful in the synthesis of complex molecules due to the Boc group, which serves as a protective group for amines. This allows for selective reactions to occur at other sites of the molecule without affecting the amino group . The Boc group can be removed under mildly acidic conditions, providing a straightforward method for deprotection and further functionalization.
Medicinal Chemistry
In medicinal chemistry, N,N-Diboc-2-amino-3-methylpyridine is employed in the design and development of new pharmaceuticals. Its structure is a key intermediate in the synthesis of various drugs and bioactive molecules. For instance, it can be used to create amide bonds, which are a common feature in many drugs . This compound’s versatility makes it an essential component in drug discovery and optimization processes.
Materials Science
The compound finds applications in materials science, particularly in the development of novel organic materials. Its pyridine ring can interact with various metals and organic frameworks, leading to the creation of new materials with potential applications in electronics, catalysis, and light-emitting devices .
Environmental Science
N,N-Diboc-2-amino-3-methylpyridine: can be utilized in environmental science research, especially in the study of heterocyclic compounds’ behavior in environmental systems. Its stability and reactivity can provide insights into the degradation processes of similar organic compounds in nature .
Biochemistry
In biochemistry, this compound is used to study enzyme-substrate interactions and to synthesize peptides and proteins with modified backbones. The Boc-protected amino group allows for the incorporation of the pyridine moiety into peptides, which can then be studied for their biological activity .
Pharmacology
Pharmacologically, N,N-Diboc-2-amino-3-methylpyridine is significant for its role in synthesizing compounds with potential therapeutic effects. It can be used to create analogs of biologically active molecules, aiding in the understanding of their mechanisms of action and the development of new treatments .
Analytical Methods
This compound is also important in analytical chemistry, where it can be used as a standard or reference compound in chromatographic analysis and mass spectrometry. Its well-defined structure and properties make it suitable for method development and calibration purposes .
Industrial Processes
Lastly, in industrial processes, N,N-Diboc-2-amino-3-methylpyridine can be involved in the large-scale synthesis of complex organic molecules. Its protective groups are particularly useful in multi-step syntheses, where they can prevent side reactions and improve yields .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N,N-Diboc-2-amino-3-methylpyridine, also known as 2-Amino-3-methylpyridine, is an important organic intermediate . It is primarily used in the synthesis of various pharmaceuticals
Mode of Action
It is known to be a key intermediate in the synthesis of various drugs, suggesting that it interacts with its targets to bring about therapeutic effects .
Biochemical Pathways
It is known to be used in the synthesis of various drugs, indicating that it may be involved in a variety of biochemical pathways .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound .
Result of Action
It is known to be used in the synthesis of various drugs, suggesting that it contributes to the therapeutic effects of these drugs .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many compounds .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-11-9-8-10-17-12(11)18(13(19)21-15(2,3)4)14(20)22-16(5,6)7/h8-10H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKOJGKCULSCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Boc, boc-2-amino-3-methylpyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



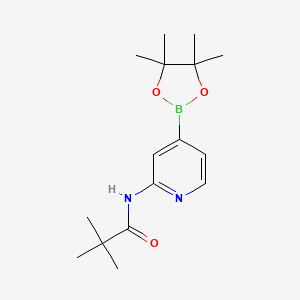




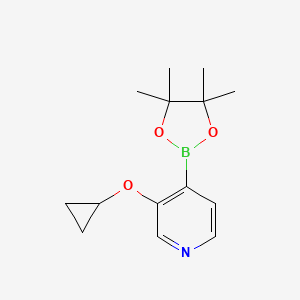

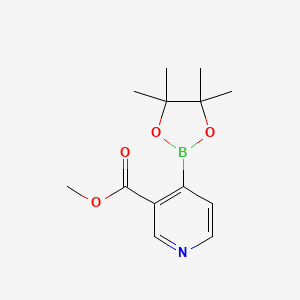
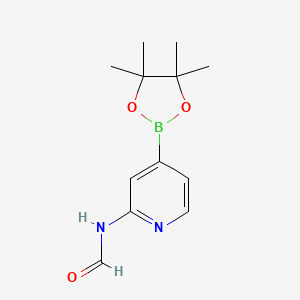
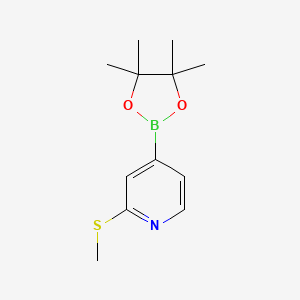
![tert-Butyl 2{[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337823.png)
